

Spectroscopic Analysis of Methyl 3-(4-bromophenyl)acrylate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 3-(4-bromophenyl)acrylate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data for **methyl 3-(4-bromophenyl)acrylate**, a compound of interest in organic synthesis and medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This information is crucial for the unambiguous identification and characterization of this molecule.

Spectroscopic Data Summary

The empirical formula for **methyl 3-(4-bromophenyl)acrylate** is $C_{10}H_9BrO_2$, with a molecular weight of 241.08 g/mol. The experimental and predicted spectroscopic data are summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data for (E)-methyl 3-(4-bromophenyl)acrylate

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
7.638	Doublet	1H	Olefinic CH
7.530	Doublet	2H	Aromatic CH
7.388	Doublet	2H	Aromatic CH
6.442	Doublet	1H	Olefinic CH
3.803	Singlet	3H	-OCH ₃

Table 2: ¹³C NMR Spectroscopic Data for (E)-methyl 3-(4-bromophenyl)acrylate

Chemical Shift (δ) ppm	Assignment
167.63	C=O
143.95	Olefinic CH
133.75	Aromatic C
132.61	Aromatic CH
129.91	Aromatic CH
125.02	Aromatic C-Br
118.95	Olefinic CH
52.28	-OCH ₃

Infrared (IR) Spectroscopy

While a full experimental spectrum for **methyl 3-(4-bromophenyl)acrylate** is not readily available in the searched literature, the characteristic vibrational frequencies can be inferred from analogous structures. For a similar compound, 4-methoxyphenethyl (E)-3-(o-tolyl)acrylate, the key IR absorptions are presented in Table 3.^[1] These values provide a strong indication of the expected vibrational modes for the title compound.

Table 3: Characteristic IR Absorption Bands (in cm^{-1}) for (E)-**methyl 3-(4-bromophenyl)acrylate** (Predicted)

Wavenumber (cm^{-1})	Functional Group	Vibrational Mode
~1710	C=O (Ester)	Stretch
~1630	C=C (Alkene)	Stretch
~1600, ~1480	C=C (Aromatic)	Stretch
~1250, ~1170	C-O (Ester)	Stretch
~820	C-H (Aromatic)	Out-of-plane bend
~550	C-Br	Stretch

Mass Spectrometry (MS)

The mass spectrum of **methyl 3-(4-bromophenyl)acrylate** is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine, which has two major isotopes, ^{79}Br and ^{81}Br , in nearly equal abundance.

Table 4: Predicted Mass Spectrometry Data (m/z) for **methyl 3-(4-bromophenyl)acrylate**

m/z	Ion	Notes
240	$[M]^+$	Corresponding to the ^{79}Br isotope.
242	$[M+2]^+$	Corresponding to the ^{81}Br isotope, with approximately the same intensity as the M^+ peak.
209/211	$[M-\text{OCH}_3]^+$	Loss of the methoxy group.
181/183	$[M-\text{COOCH}_3]^+$	Loss of the carbomethoxy group.
155/157	$[\text{C}_7\text{H}_4\text{Br}]^+$	Fragment corresponding to the bromophenyl group.
102	$[\text{C}_6\text{H}_4\text{CH}=\text{CH}]^+$	Fragment corresponding to the styryl cation.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of solid organic compounds like **methyl 3-(4-bromophenyl)acrylate**.

^1H and ^{13}C NMR Spectroscopy

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra for structural elucidation.

Materials:

- **Methyl 3-(4-bromophenyl)acrylate** (5-10 mg)
- Deuterated chloroform (CDCl_3)
- NMR tube (5 mm)
- Pipette
- Vortex mixer (optional)

- NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

- Sample Preparation:
 - Weigh approximately 5-10 mg of the crystalline **methyl 3-(4-bromophenyl)acrylate** into a clean, dry vial.
 - Add approximately 0.7 mL of deuterated chloroform (CDCl_3) to the vial.
 - Gently agitate the vial or use a vortex mixer to ensure the solid is completely dissolved.
 - Using a pipette, transfer the solution into a clean 5 mm NMR tube, ensuring no solid particles are transferred. The final solution height in the tube should be approximately 4-5 cm.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer's spinner turbine and place it in the sample changer or manually insert it into the magnet.
 - Lock the spectrometer onto the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity, typically by observing the lock signal or the FID of a strong singlet.
- ^1H NMR Acquisition:
 - Set the appropriate spectral width (e.g., -2 to 12 ppm).
 - Use a standard pulse sequence (e.g., a single 90° pulse).
 - Set the number of scans (typically 8 to 16 for a sample of this concentration).
 - Set the relaxation delay (D1) to at least 1-2 seconds to allow for full relaxation of the protons.

- Acquire the free induction decay (FID).
- ¹³C NMR Acquisition:
 - Switch the spectrometer to the ¹³C nucleus frequency.
 - Set the appropriate spectral width (e.g., 0 to 200 ppm).
 - Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).
 - Set the number of scans (typically 128 to 1024 or more, as ¹³C has a low natural abundance).
 - Set the relaxation delay (D1) to 2 seconds or longer to ensure quantitative detection of all carbon signals, including quaternary carbons.
 - Acquire the FID.
- Data Processing:
 - Apply a Fourier transform to the FIDs of both the ¹H and ¹³C spectra.
 - Phase correct the resulting spectra.
 - Calibrate the chemical shift scale. For ¹H NMR, reference the residual CHCl₃ signal to 7.26 ppm. For ¹³C NMR, reference the CDCl₃ triplet to 77.16 ppm.
 - Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
 - Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

FT-IR Spectroscopy (Thin Film Method)

Objective: To obtain the infrared spectrum of the solid compound to identify functional groups.

Materials:

- **Methyl 3-(4-bromophenyl)acrylate**
- Volatile solvent (e.g., dichloromethane or acetone)
- Salt plates (e.g., NaCl or KBr)
- Pipette
- FT-IR spectrometer

Procedure:

- Sample Preparation:
 - Ensure the salt plates are clean and dry. If necessary, polish them with a suitable polishing kit and rinse with a dry solvent.
 - Dissolve a small amount of **methyl 3-(4-bromophenyl)acrylate** in a few drops of a volatile solvent like dichloromethane in a small vial.
 - Using a pipette, apply one or two drops of the solution to the center of one salt plate.
 - Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.
- Spectrum Acquisition:
 - Place the salt plate with the sample film into the sample holder of the FT-IR spectrometer.
 - Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.
 - Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is typically collected over a range of 4000 to 400 cm^{-1} .
- Data Analysis:

- The acquired spectrum will be a plot of transmittance or absorbance versus wavenumber (cm^{-1}).
- Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials:

- **Methyl 3-(4-bromophenyl)acrylate**
- Mass spectrometer with an Electron Ionization (EI) source
- Direct insertion probe or a GC inlet system

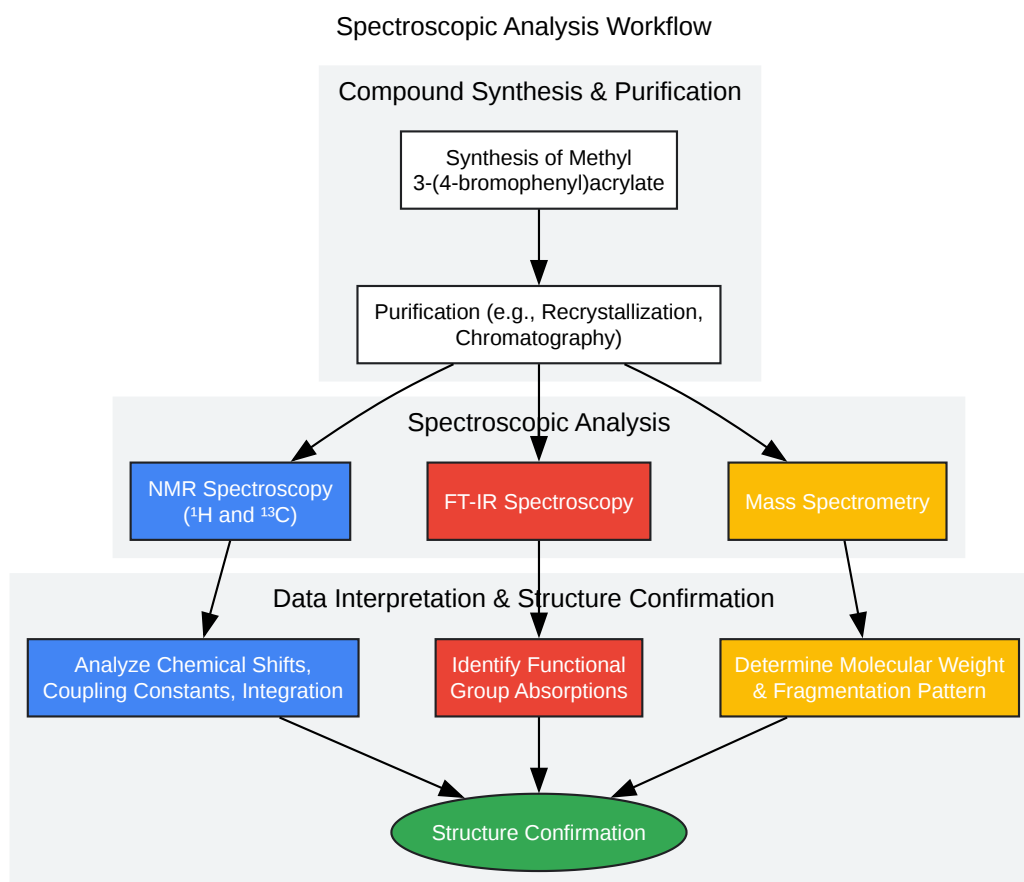
Procedure:

- Sample Introduction:
 - Direct Insertion Probe: Place a small amount of the solid sample into a capillary tube and insert it into the direct insertion probe. The probe is then inserted into the ion source of the mass spectrometer. The sample is heated under vacuum to induce vaporization.
 - GC Inlet: Dissolve the sample in a suitable volatile solvent and inject it into a Gas Chromatograph (GC) coupled to the mass spectrometer. The compound will be vaporized in the injector and separated on the GC column before entering the ion source.
- Ionization and Analysis:
 - In the EI source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize, primarily forming a radical cation (the molecular ion, $\text{M}^{+\bullet}$).
 - The high energy of the electron beam also causes the molecular ion to fragment into smaller, characteristic ions.

- The positively charged ions (molecular ion and fragment ions) are accelerated into the mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- The detector records the abundance of each ion at a specific m/z value.
- Data Analysis:
 - The resulting mass spectrum is a plot of relative ion abundance versus m/z .
 - Identify the molecular ion peak (M^+) to determine the molecular weight of the compound. Look for the characteristic M and $M+2$ isotopic pattern for bromine.
 - Analyze the fragmentation pattern to gain structural information about the molecule.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound.



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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

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References

- 1. 4-Methoxyphenethyl (E)-3-(o-tolyl)acrylate | MDPI [mdpi.com]
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